molecular formula C11H9NO3 B2355306 (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid CAS No. 1089301-34-7

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

Número de catálogo: B2355306
Número CAS: 1089301-34-7
Peso molecular: 203.197
Clave InChI: KMHNRJDDHTZZDZ-TWGQIWQCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” is a chemical compound that belongs to the class of organic compounds known as hydroxycinnamic acids . These are compounds containing a cinnamic acid where the benzene ring is hydroxylated .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid involved mixing two reactants, resulting in a dark brownish color precipitate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C10H10O3 . The exact mass of the molecule is 178.062988 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 342.6±17.0 °C at 760 mmHg, and a flash point of 138.6±14.4 °C .

Aplicaciones Científicas De Investigación

Platelet Deposition in Atherothrombotic Lesions

A study conducted by Moriwaki et al. (2000) investigated the effects of 4-cyano-5,5-bis(methoxyphenyl)-4-pentenoic acid (E5510), an antiplatelet agent. The study revealed that short-term therapy with E5510 effectively inhibited platelet deposition in active atherothrombotic lesions without significantly reducing carotid plaque size. The combination of platelet scintigraphy (PSG) and ultrasonography (US) was utilized to evaluate the effectiveness of anti-thrombotic drugs in vivo (Moriwaki et al., 2000).

Norepinephrine Metabolism

Studies by Mårdh et al. (1981, 1982) focused on the metabolism of norepinephrine in humans, specifically investigating the turnover of its metabolites using deuterium labeling. The research provided valuable insights into the turnover and fate of 4-hydroxy-3-methoxymandelic acid (HMMA) and 4-hydroxy-3-methoxyphenylglycol (HMPG) in the human body. It was found that HMMA turns over rapidly in a relatively small volume of distribution, indicating its significance in the metabolic pathways associated with norepinephrine (Mårdh, Sjöquist, & Änggård, 1982).

Metabolic Pathways in Drug Interactions

A study by Kondo et al. (1990) examined the serum concentrations of valproic acid (VPA) and its mono-unsaturated metabolites, including 2-propyl-2-pentenoic acid, in patients receiving different treatments. The research highlighted the complex metabolic pathways and the impact of drug interactions on the metabolism of substances like VPA, shedding light on the intricate mechanisms of drug metabolism and its clinical implications (Kondo et al., 1990).

Pharmacokinetics of TZT-1027

A phase I and pharmacokinetic study of TZT-1027, a cytotoxic dolastatin 10 derivative, was conducted by de Jonge et al. (2005). The study aimed to determine the dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics of TZT-1027 when administered to patients with advanced solid tumors. This research is critical for understanding the pharmacological properties and potential therapeutic applications of novel cytotoxic agents (de Jonge et al., 2005).

Direcciones Futuras

The future directions for the study of “(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the biotransformation of similar compounds by Trametes versicolor suggests potential applications in the field of green chemistry .

Propiedades

IUPAC Name

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNRJDDHTZZDZ-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of p-anisaldehyde (60.7 ml), ammonium acetate (7.5 g), cyanoacetic acid (42.5 g), pyridone (70 ml) in toluene (390 ml) is refluxed using a Dean Stark trap until about 9 ml of water is collected. The reaction mixture is cooled and the solid precipitate filtered and stirred with 10% aqueous HCL. The solid is filtered and recrystallized from methanol yielding the desired product.
Quantity
60.7 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.